molecular formula C7H10 B6588562 (prop-2-yn-1-yl)cyclobutane CAS No. 403838-30-2

(prop-2-yn-1-yl)cyclobutane

Cat. No. B6588562
CAS RN: 403838-30-2
M. Wt: 94.2
InChI Key:
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Description

(Prop-2-yn-1-yl)cyclobutane, also known as 2-Propenylcyclobutane, is a four-membered ring cyclic hydrocarbon with a molecular formula of C4H6. It is a colorless, flammable liquid with a sweet, aromatic odor. It is a versatile chemical used in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and polymers. Its versatile properties make it an important substrate for many synthetic processes.

Mechanism of Action

The reactivity of 2-propenylcyclobutane is due to its strained four-membered ring structure. When the ring is opened, the strain is relieved and a new, more stable product is formed. The mechanism of the acid-catalyzed reaction involves the protonation of the double bond of 1-butene, followed by a nucleophilic attack by the cyclobutene on the protonated double bond. This results in the formation of a cyclic intermediate, which then undergoes ring-opening to form the product.
Biochemical and Physiological Effects
(prop-2-yn-1-yl)cyclobutaneclobutane has not been studied extensively for its biochemical or physiological effects. However, it is known to be a mild irritant to the eyes and skin, and should be handled with caution.

Advantages and Limitations for Lab Experiments

(prop-2-yn-1-yl)cyclobutaneclobutane is a useful compound for laboratory experiments due to its low cost, availability, and relatively simple synthesis. However, it is highly flammable and should be handled with care. Additionally, the reaction of 1-butene and cyclobutene produces a mixture of two isomers, and the separation of these isomers can be difficult.

Future Directions

Future research on (prop-2-yn-1-yl)cyclobutaneclobutane could focus on its use as a starting material for the synthesis of other cyclic hydrocarbons, such as cyclopropanes and cyclopentanes. Additionally, further studies on its biochemical and physiological effects could be conducted. Finally, research on the development of new methods for the separation of the two isomers could be conducted.

Synthesis Methods

(prop-2-yn-1-yl)cyclobutaneclobutane can be synthesized by the acid-catalyzed reaction of 1-butene and cyclobutene. This reaction is typically conducted at temperatures of 80-90°C in the presence of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction produces a mixture of 2-propenylcyclobutane and its isomer, 1-propenylcyclobutane.

Scientific Research Applications

(prop-2-yn-1-yl)cyclobutaneclobutane is widely used in scientific research as a model compound for studying the structure and reactivity of cyclic hydrocarbons. It has been used to study the reactivity of cyclobutane derivatives, the stereochemistry of cyclic hydrocarbons, and the mechanisms of ring-opening reactions. It is also used as a starting material for the synthesis of other cyclic hydrocarbons, including cyclopropanes and cyclopentanes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(prop-2-yn-1-yl)cyclobutane' involves the reaction of propargyl bromide with cyclobutylmagnesium bromide.", "Starting Materials": [ "Propargyl bromide", "Cyclobutylmagnesium bromide" ], "Reaction": [ "Add cyclobutylmagnesium bromide to a flask containing anhydrous ether under nitrogen atmosphere.", "Add propargyl bromide dropwise to the flask while stirring the mixture.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and quench it with saturated ammonium chloride solution.", "Extract the organic layer with diethyl ether.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the mixture and evaporate the solvent under reduced pressure to obtain the desired product." ] }

CAS RN

403838-30-2

Product Name

(prop-2-yn-1-yl)cyclobutane

Molecular Formula

C7H10

Molecular Weight

94.2

Purity

95

Origin of Product

United States

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